1-CYANO-2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)VINYL CYANIDE
Overview
Description
1-CYANO-2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)VINYL CYANIDE is a compound that belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science . Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring, and they have been extensively studied due to their wide range of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYANO-2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)VINYL CYANIDE typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with malononitrile in the presence of a base such as sodium ethoxide . The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde group of the pyrazole derivative reacts with the active methylene group of malononitrile to form the desired product .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, green chemistry principles such as solvent-free reactions and the use of eco-friendly catalysts are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-CYANO-2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)VINYL CYANIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
Scientific Research Applications
1-CYANO-2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)VINYL CYANIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-CYANO-2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)VINYL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(1H-pyrazol-4-yl)ethanone: A pyrazole derivative with similar structural features but different functional groups.
3,5-dimethyl-1H-pyrazole: Another pyrazole compound with methyl groups at different positions on the ring.
4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols): Pyrazole derivatives with arylmethylene linkages and hydroxyl groups.
Uniqueness
1-CYANO-2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)VINYL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . The presence of both the ethyl and methyl groups on the pyrazole ring, along with the methylene and cyano groups, allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-3-14-8(2)10(7-13-14)4-9(5-11)6-12/h4,7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVJSEHBWDIPNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C(C#N)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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